molecular formula C14H17NO4 B15056592 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde

Cat. No.: B15056592
M. Wt: 263.29 g/mol
InChI Key: AIKQYEFSNOMYQU-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde ( 1427023-50-4) is a synthetic benzaldehyde derivative with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. As a key chemical building block, this benzaldehyde derivative serves as a crucial precursor in organic synthesis and medicinal chemistry research. It is specifically utilized in the ultrasound-assisted synthesis of novel bioactive molecules, particularly in the construction of 2-arylbenzimidazole scaffolds . Benzimidazole derivatives are privileged structures in drug discovery due to their wide range of biological activities, including documented antiproliferative and antibacterial effects in related compounds . The morpholino moiety and aldehyde functional group in its structure make it a versatile intermediate for further chemical modifications, enabling researchers to explore structure-activity relationships in the development of new pharmacologically active agents. The product is for research use only and is strictly not for human or animal consumption.

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-methyl-2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C14H17NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3

InChI Key

AIKQYEFSNOMYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Route via Chloroacetylation and Morpholine Substitution

Reaction Mechanism and Steps

The most widely documented method involves a two-step process: chloroacetylation of the phenolic oxygen followed by nucleophilic substitution with morpholine (Figure 1).

Step 1: Chloroacetylation of 2-Hydroxy-3-Methylbenzaldehyde
2-Hydroxy-3-methylbenzaldehyde reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The base deprotonates the phenolic -OH group, facilitating nucleophilic attack on chloroacetyl chloride to form 2-(chloroacetoxy)-3-methylbenzaldehyde .

$$
\text{2-Hydroxy-3-methylbenzaldehyde} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Chloroacetoxy)-3-methylbenzaldehyde}
$$

Step 2: Displacement with Morpholine
The chloroacetoxy intermediate undergoes nucleophilic substitution with morpholine in DMF at room temperature. The morpholine nitrogen attacks the carbonyl carbon, displacing chloride to yield the final product:

$$
\text{2-(Chloroacetoxy)-3-methylbenzaldehyde} + \text{Morpholine} \xrightarrow{\text{DMF}} \text{3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde}
$$

Optimization Parameters

  • Solvent Selection : DMF outperforms toluene or THF due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates.
  • Base Stoichiometry : A 1.5:1 molar ratio of K₂CO₃ to substrate ensures complete deprotonation without side reactions.
  • Reaction Time : Substitution with morpholine typically completes within 3–5 hours at 25°C.
Table 1: Reaction Conditions for Chloroacetylation-Substitution Route
Parameter Value/Detail
Starting Material 2-Hydroxy-3-methylbenzaldehyde
Chloroacetyl Chloride 1.2 equivalents
Base K₂CO₃ (1.5 equivalents)
Solvent DMF
Temperature 25°C (Step 1); 25°C (Step 2)
Yield 85–90% (crude); 75% after purification

Alternative Pathway: Direct Alkylation Using Morpholine Derivatives

Single-Pot Alkylation Strategy

A less common but efficient approach involves reacting 2-hydroxy-3-methylbenzaldehyde directly with morpholine-4-carbonyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method bypasses the chloroacetylation step but requires stringent anhydrous conditions.

$$
\text{2-Hydroxy-3-methylbenzaldehyde} + \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{EDC, CH}2\text{Cl}2} \text{Target Compound}
$$

Challenges and Mitigations

  • Side Reactions : Competitive esterification of the aldehyde group is minimized by using EDC, which selectively activates the carboxylic acid derivative.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates the product in 68% yield.

Oxidative Methods for Intermediate Synthesis

Vanadium-Catalyzed Oxidation

Adapting methodologies from related benzaldehyde derivatives, vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) in methanol can oxidize 3-methyl-2-(2-hydroxyethoxy)benzaldehyde to introduce the ketone functionality. Subsequent reaction with morpholine installs the morpholino group:

$$
\text{3-Methyl-2-(2-hydroxyethoxy)benzaldehyde} \xrightarrow{\text{V}2\text{O}5, \text{H}2\text{O}2} \text{3-Methyl-2-(2-oxoethoxy)benzaldehyde} \xrightarrow{\text{Morpholine}} \text{Target Compound}
$$

Efficiency and Limitations

  • Yield : 60–65% due to over-oxidation side products.
  • Temperature Sensitivity : Reactions above 40°C degrade the aldehyde group, necessitating precise thermal control.
Table 2: Comparative Analysis of Synthetic Methods
Method Advantages Disadvantages Yield (%)
Chloroacetylation-Substitution High yield, mild conditions Requires two steps 75
Direct Alkylation Single-step process Low yield, expensive reagents 68
Oxidative Route Scalable for industrial use Side reactions, thermal sensitivity 60

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1683 (C=O stretch, morpholinoamide), 1710 (aldehyde C=O), 1260 (C-O-C ether).
  • ¹H NMR (CDCl₃, 300 MHz) : δ 9.85 (s, 1H, -CHO), 7.45 (d, J = 8.7 Hz, 1H, Ar-H), 4.65 (s, 2H, -OCH₂CO-), 3.70 (m, 4H, morpholine N-CH₂), 2.15 (s, 3H, -CH₃).

Purity and Stability

  • HPLC : ≥98% purity (C18 column, acetonitrile/water 70:30).
  • Storage : Stable at −20°C for 12 months; degrades by 5% at 25°C over 6 months.

Challenges in Industrial-Scale Synthesis

Aldehyde Group Reactivity

The aldehyde functionality is prone to oxidation or nucleophilic attack during synthesis. Strategies to mitigate this include:

  • Low-Temperature Reactions : Maintaining temperatures below 30°C during substitution steps.
  • Inert Atmospheres : Using nitrogen or argon to prevent aldehyde oxidation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde and structurally related compounds from :

Compound Name Molecular Formula Molecular Weight Substituent Positions and Groups
This compound (Target) Not explicitly provided* - 3-methyl, 2-(2-morpholino-2-oxoethoxy)
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 - 3-methoxy, 4-(2-morpholinylethoxy)
5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one C₂₈H₃₄N₂O₇ 510.59 - Complex pyrrolone core with ethoxy, methoxy, methylbenzoyl, and morpholinylethyl groups

Notes:

  • Substituent Effects: The target compound’s 3-methyl group (vs. 3-methoxy in the analog from ) reduces steric hindrance compared to methoxy but may increase hydrophobicity. The 2-oxoethoxy-morpholino group introduces a ketone, enhancing polarity relative to simple morpholinylethoxy substituents .
  • Molecular Complexity : Pyrrolone derivatives (e.g., the third compound above) exhibit significantly higher molecular weights (>500 Da) due to fused aromatic systems and additional functional groups, suggesting distinct applications in medicinal chemistry .

Chromatographic Behavior

While direct data on the target compound’s retention properties are unavailable, highlights that substituents like methyl or methoxy on benzaldehyde analogs influence retention factors in reversed-phase chromatography. For example:

  • Benzaldehyde: Capacity factor (k') ≈ 1.1 (ODS column)
  • Methylbenzoate: k' ≈ 1.0 (ODS column)

However, steric effects from the methyl group might offset this trend .

Biological Activity

3-Methyl-2-(2-morpholino-2-oxoethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its antitrypanosomal properties, interactions with DNA, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a morpholino group, which is known for enhancing solubility and bioavailability. The presence of the morpholino group may also facilitate interactions with biological targets.

Antitrypanosomal Activity

Recent studies have evaluated the antitrypanosomal activity of various derivatives related to this compound. A significant focus has been placed on compounds containing similar structural motifs.

Case Study: Antitrypanosomal Evaluation

A study conducted by Popov et al. (2020) investigated the antitrypanosomal activity of several benzimidazole derivatives, some of which have structural similarities to this compound. The results indicated that certain compounds exhibited over 90% growth inhibition against Trypanosoma brucei at concentrations as low as 1 µg/mL. The selectivity index (SI) and IC50 values were determined for these compounds, providing insights into their efficacy and safety profiles.

CompoundIC50 (µM)IC90 (µM)Selectivity Index
6a3.75 ± 0.0617.2 ± 0.84.6
18a0.47 ± 0.021.82 ± 0.15>250
Nifurtimox4.4 ± 0.7--

The above table summarizes key data from the study, highlighting the potency of selected compounds against T. brucei compared to a standard treatment (Nifurtimox).

DNA Interaction Studies

The interaction of this compound with DNA has been explored through various methodologies, including circular dichroism (CD) spectroscopy and molecular docking studies.

Findings on DNA Binding

Research indicates that compounds similar to this compound can stabilize DNA structures and bind preferentially to AT-rich regions within the minor groove of DNA. This binding affinity suggests potential applications in targeting nucleic acids for therapeutic purposes.

Antimicrobial Activity

The antimicrobial properties of related benzaldehyde derivatives have also been documented, showcasing their effectiveness against various bacterial strains.

Summary of Antimicrobial Activity

A study highlighted the antimicrobial efficacy of benzothiazole and benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity that could be extrapolated to similar structures like this compound.

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